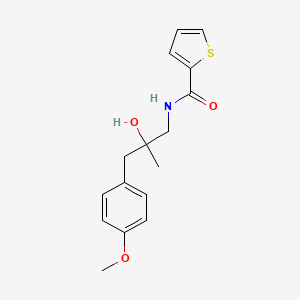

![molecular formula C13H13F2N3O B2644752 (1H-benzo[d]imidazol-5-yl)(4,4-difluoropiperidin-1-yl)methanone CAS No. 2034458-67-6](/img/structure/B2644752.png)

(1H-benzo[d]imidazol-5-yl)(4,4-difluoropiperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

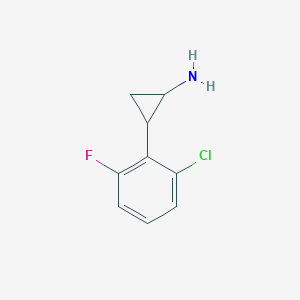

The compound contains a benzimidazole group and a difluoropiperidine group. Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is important in a variety of biological and industrial applications . Difluoropiperidine is a type of piperidine, a common organic structure in pharmaceuticals and natural products .

Molecular Structure Analysis

The benzimidazole group is a bicyclic structure consisting of a fused benzene and imidazole ring . The difluoropiperidine group is a six-membered ring with two fluorine substitutions .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, often serving as a component in larger organic molecules . Piperidines also participate in a wide range of chemical reactions, often involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific groups present and their arrangement. For example, benzimidazoles are typically crystalline solids at room temperature, while piperidines are often liquids .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Oligomer Synthesis: A study by Anand and Muthusamy (2018) detailed the synthesis and characterization of oligobenzimidazoles, derived from benzimidazole monomers. These oligomers exhibit significant optical, electrical, electrochemical, and thermal properties. They are especially notable for their application in the development of materials with good conductivity and thermal stability, highlighting their potential in materials science for electronic and thermal applications (Anand & Muthusamy, 2018).

Medicinal Chemistry

- Anticancer Activity: Mullagiri et al. (2018) synthesized and evaluated a series of conjugates for their antiproliferative activity against various human cancer cell lines. Some of these conjugates demonstrated significant cytotoxicity, suggesting the potential of benzimidazole derivatives in cancer therapy. Their ability to inhibit tubulin polymerization indicates their mechanism of action, which could be pivotal in the development of new anticancer drugs (Mullagiri et al., 2018).

Antimicrobial and Antibacterial Activities

- Antimicrobial Synthesis: Shankar et al. (2018) focused on synthesizing novel substituted benzofuran derivatives with the benzimidazole moiety for antimicrobial applications. Their study revealed several compounds with potent antimicrobial activity against a range of bacterial and fungal strains, underlining the importance of such derivatives in addressing drug resistance (Shankar et al., 2018).

Corrosion Inhibition

- Corrosion Inhibition: Costa et al. (2021) explored the use of imidazole and its derivatives as corrosion inhibitors for carbon steel in an acidic medium. Their research demonstrated the effectiveness of these compounds in significantly reducing corrosion, providing insights into their potential industrial applications for protecting metals against corrosion (Costa et al., 2021).

Fluorescence and Optical Properties

- Fluorescent Probes: Zheng Wen-yao (2012) developed a fluorescent probe based on the benzimidazole framework for detecting Zn^2+ ions. This probe showed strong fluorescence upon binding with Zn^2+, indicating its utility in environmental and biological sensing applications (Zheng Wen-yao, 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3H-benzimidazol-5-yl-(4,4-difluoropiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O/c14-13(15)3-5-18(6-4-13)12(19)9-1-2-10-11(7-9)17-8-16-10/h1-2,7-8H,3-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLWXOXUIGDIKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC3=C(C=C2)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d]imidazol-5-yl)(4,4-difluoropiperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)

![5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2644670.png)

![2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2644673.png)

![N-{4-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2644675.png)

![N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644678.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2644680.png)

![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2644681.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-nicotinohydrazide](/img/structure/B2644684.png)

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/no-structure.png)